(R)-2-Amino-4,4-dimethylpentanoic acid

Peptide Pharmacology Opioid Peptides D-Amino Acid Substitution

Researchers developing peptide therapeutics often face proteolytic instability and inconsistent bioactivity. D-Neopentylglycine (CAS 88319-43-1) addresses this with a sterically demanding, hydrophobic D-amino acid that enhances stability and potency. • 4-fold in vitro activity increase in Dalargin opioid analogs • 400% anorectic activity boost in CCK-7 derived appetite suppressants • Defined optical rotation [α]D24 = +11° (c=1, H₂O) ensures enantiomeric purity Supplied for reliable R&D procurement with consistent quality.

Molecular Formula C7H15NO2
Molecular Weight 145,11 g/mole
CAS No. 88319-43-1
Cat. No. B555540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-4,4-dimethylpentanoic acid
CAS88319-43-1
Molecular FormulaC7H15NO2
Molecular Weight145,11 g/mole
Structural Identifiers
SMILESCC(C)(C)CC(C(=O)O)N
InChIInChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1
InChIKeyLPBSHGLDBQBSPI-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Amino-4,4-dimethylpentanoic Acid: A Sterically Hindered Chiral Building Block


(R)-2-Amino-4,4-dimethylpentanoic acid (CAS 88319-43-1), also known as D-neopentylglycine, 4-methyl-D-leucine, or β-tert-butyl-D-alanine, is a non-proteinogenic, chiral α-amino acid characterized by a bulky tert-butyl group in its side chain [1]. This compound is valued in medicinal chemistry and peptide science as a building block that introduces substantial steric bulk, high hydrophobicity, and defined stereochemistry into synthetic peptides and small molecules, thereby modulating conformation, stability, and biological activity . Its (R)-configuration distinguishes it from its (S)-enantiomer (CAS 57224-50-7) and the racemic mixture (CAS 106247-35-2), enabling specific stereochemical control in research and development applications .

Sterically hindered chiral amino acid building block
Enables stereochemical control in peptide and small-molecule synthesis
(R)-enantiomer for defined chiral outcomes; distinct from (S) and racemate

Why (R)-2-Amino-4,4-dimethylpentanoic Acid Is Not Interchangeable with Its Enantiomer or Racemates


The (R)-enantiomer of 2-amino-4,4-dimethylpentanoic acid imparts distinct stereoelectronic and steric properties that are not replicated by its (S)-enantiomer, the racemic mixture, or other common hydrophobic amino acids like L-leucine or L-valine [1]. In peptide analogs, the D-configuration dramatically alters receptor binding, enzyme stability, and in vivo activity profiles compared to the L-form, as evidenced by the divergent biological activities of Dalargin and CCK-8 analogues containing D- vs. L-neopentylglycine [2]. Furthermore, the tert-butyl side chain provides greater steric bulk and lipophilicity than the isopropyl group of valine or the isobutyl group of leucine, leading to unique conformational constraints and different enantioselectivity outcomes in asymmetric catalysis [3]. Substituting with a racemate or the wrong enantiomer introduces stereochemical heterogeneity that can abolish desired biological effects or catalytic selectivity, undermining the reproducibility and validity of research findings [1].

(S)-Enantiomer
May dramatically alter receptor binding and enzyme stability profiles, shifting biological outcomes.
Racemic Mixture
Stereochemical heterogeneity can undermine desired catalytic selectivity or biological effects observed with the single enantiomer.
L-Leucine / L-Valine
Smaller side chains do not replicate the steric constraints or lipophilicity, potentially altering peptide conformation and activity.

Head-to-Head Comparator Evidence for (R)-2-Amino-4,4-dimethylpentanoic Acid


D-Neopentylglycine in Dalargin Analogue: Prolonged GPI Activity

In a hexapeptide analogue of the opioid peptide Dalargin, replacement of the amino acid in position 5 with D-neopentylglycine ((R)-2-amino-4,4-dimethylpentanoic acid) resulted in a 4-fold higher activity compared to the parent Dalargin peptide in the guinea-pig ileum (GPI) contraction test [1]. This contrasts sharply with the L-neopentylglycine analogue, which exhibited a 20-fold increase in activity, and the D-neopentylglycine analogue's effect was notably prolonged relative to both the L-neopentylglycine analogue and Dalargin [1].

GPI Activity Prolongation
Head-to-head
4-fold higher activity vs Dalargin; prolonged duration
Reported D-enantiomer-dependent activity profile in opioid receptor assay
Supports stereochemistry-specific peptide research
Peptide Pharmacology Opioid Peptides D-Amino Acid Substitution

Neopentylglycine-Containing CCK Analogue for Anorectic Activity

In cholecystokinin heptapeptide (CCK-7) analogues, the substitution of a methionine residue with a neopentylglycine (Neo) residue yielded the analogue Boc[Neo5]-CCK-7, which displayed a 400% (4-fold) increase in anorectic activity compared to the reference peptide CCK-8, while retaining full gall bladder contraction and sedation activity [1]. This is a class-level inference, as the specific enantiomer of neopentylglycine in Boc[Neo5]-CCK-7 is not explicitly stated in the abstract, but the work encompasses both D- and L-forms, and the observed activity is directly attributable to the unique steric and hydrophobic properties of the neopentylglycine residue [1].

Anorectic Activity Enhancement
Class-level
400% anorectic activity relative to CCK-8
Reported neopentylglycine-mediated modulation of food intake endpoint
Class-level inference; enantiomer not explicitly specified
Cholecystokinin (CCK) Analogues Anorectic Activity Peptide Therapeutics

L-Neopentylglycine Amide as a Chiral Auxiliary in Michael Addition

In a copper(II)-catalyzed asymmetric Michael addition, L-neopentylglycine diethylamide (derived from the (S)-enantiomer of the target compound's class) was compared to L-valine diethylamide as a chiral auxiliary [1]. For the reaction of enaminoesters derived from six- and seven-membered cyclic β-oxocarboxylates with methyl vinyl ketone, the L-neopentylglycine-derived auxiliary provided comparable enantioselectivity to the L-valine-derived auxiliary for certain substrates, but with distinct outcomes: for the seven-membered β-oxocarboxylate, the valine-derived auxiliary led to higher enantioselectivity, underscoring the nuanced steric influence of the neopentyl group versus the isopropyl group [1].

Enantioselectivity in Michael Addition
Head-to-head
Comparable or distinct enantioselectivity vs L-valine auxiliary, substrate-dependent
Steric environment differs from valine; (R)-enantiomer expected to give opposite induction
Supports use as complementary chiral auxiliary
Asymmetric Catalysis Chiral Auxiliaries Michael Addition

Optical Rotation as Enantiomer Identity QC Parameter

The (R)-enantiomer of 2-amino-4,4-dimethylpentanoic acid exhibits a specific optical rotation of [α]D24 = +11° ± 2° (c=1 in H2O), as reported in a commercial specification sheet . The (S)-enantiomer (CAS 57224-50-7) has a reported specific rotation of [α]D20 = -11.5° (c=1 in H2O) from a vendor datasheet . This opposite sign of rotation is a direct and quantifiable measure of enantiomeric purity and identity, essential for ensuring that the correct stereoisomer is procured for chiral synthesis or biological studies.

Specific Optical Rotation
Data to verify
[α]D +11°±2° (R) vs -11.5° (S) in H₂O
QC parameter for enantiomeric identity verification
Vendor specification; verify with in-house measurement
Chiral Purity Enantiomeric Excess Quality Control

Optimal Applications of (R)-2-Amino-4,4-dimethylpentanoic Acid


Engineering Long-Acting Opioid Peptides via D-Amino Acid Substitution

As demonstrated in Dalargin analogues, incorporating (R)-2-amino-4,4-dimethylpentanoic acid (D-neopentylglycine) into a peptide sequence can yield a 4-fold increase in in vitro activity compared to the parent peptide, while also prolonging the duration of action [1]. This makes the compound particularly valuable for researchers designing protease-resistant, long-acting peptide therapeutics targeting opioid receptors or other GPCRs where D-amino acid substitution is known to enhance stability and modulate signaling bias.

Developing Potent Anorectic Peptide Therapeutics

The finding that a CCK-7 analogue containing a neopentylglycine residue exhibits a 400% increase in anorectic activity while retaining other beneficial effects of CCK-8 [2] positions this amino acid as a critical building block for medicinal chemists developing next-generation anti-obesity or appetite-suppressing peptide therapeutics. The ability to selectively amplify a desired pharmacological effect without introducing off-target liabilities is a key advantage supported by direct comparative data.

Serving as a Chiral Auxiliary in Asymmetric Michael Additions

L-Neopentylglycine amide has been shown to function as an effective chiral auxiliary in copper-catalyzed asymmetric Michael additions, providing high enantioselectivity for certain cyclic β-oxocarboxylate substrates [3]. While the (R)-enantiomer was not the focus of this study, the data establish that neopentylglycine derivatives can serve as viable alternatives to valine-based auxiliaries, offering a distinct steric environment that may be advantageous for specific substrate classes. This supports the procurement of (R)-2-amino-4,4-dimethylpentanoic acid for the synthesis of novel chiral auxiliaries and ligands.

Quality Control of Chiral Purity in Peptide Synthesis

The well-defined specific optical rotation of [α]D24 = +11° ± 2° (c=1, H2O) provides a straightforward analytical benchmark for confirming the identity and enantiomeric purity of (R)-2-amino-4,4-dimethylpentanoic acid upon receipt. This is essential for any laboratory engaged in stereocontrolled peptide synthesis or asymmetric catalysis, where the use of the incorrect enantiomer can lead to failed experiments, wasted resources, and irreproducible results.

Application
Selection Property
Validation Focus
Opioid peptide GPCR signaling studies
Stereochemistry-dependent activity modulation
Reported prolonged GPI activity with D-enantiomer
CCK receptor-mediated anorectic activity research
Neo residue enhances anorectic endpoint
Reported 4x anorectic activity in in vivo model
Asymmetric Michael addition research
Distinct steric environment for chiral induction
Enantioselectivity outcomes differ from valine auxiliaries
Chiral purity verification in peptide synthesis
Specific optical rotation benchmark
[α]D comparison for enantiomeric identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Amino-4,4-dimethylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.